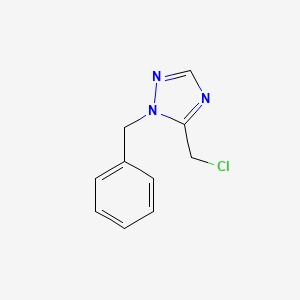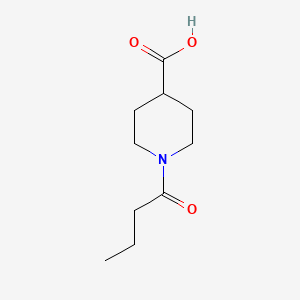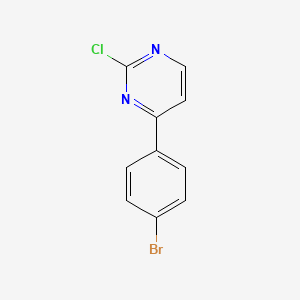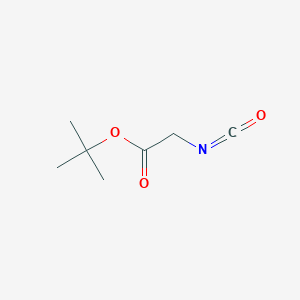
1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a benzyl group and a chloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole can be synthesized through several methods. One common approach involves the reaction of benzyl azide with propargyl chloride under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. The reaction typically proceeds in the presence of a copper(I) catalyst, such as copper(I) iodide, and a base like triethylamine, in a solvent such as dimethyl sulfoxide (DMSO) at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted triazoles.
Oxidation: The benzyl group can be oxidized to a benzyl alcohol or benzaldehyde under appropriate conditions using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The triazole ring can be reduced to a dihydrotriazole using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in solvents like acetonitrile or ethanol.
Oxidation: Potassium permanganate in aqueous or organic solvents, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
- Substituted triazoles from nucleophilic substitution.
- Benzyl alcohol or benzaldehyde from oxidation.
- Dihydrotriazole from reduction.
Scientific Research Applications
1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: It is used in the development of functional materials, such as polymers and coordination complexes, with unique electronic and optical properties.
Chemical Biology: It is employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Catalysis: It acts as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of catalytic processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, while the benzyl and chloromethyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-Benzyl-5-(chloromethyl)-1H-imidazole
- 1-Benzyl-5-(chloromethyl)-1H-tetrazole
- 1-Benzyl-5-(chloromethyl)-1H-pyrazole
Comparison: 1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. Compared to imidazole and pyrazole analogs, the triazole ring offers greater stability and versatility in chemical modifications. The tetrazole analog, while similar in structure, exhibits different reactivity and binding characteristics due to the additional nitrogen atom in the ring.
Properties
IUPAC Name |
1-benzyl-5-(chloromethyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c11-6-10-12-8-13-14(10)7-9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZSKBHHOQOLEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC=N2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70608673 |
Source


|
| Record name | 1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885280-92-2 |
Source


|
| Record name | 1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














